molecular formula C13H16O4S B172212 Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester CAS No. 16768-98-2

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester

Cat. No.: B172212
CAS No.: 16768-98-2
M. Wt: 268.33 g/mol
InChI Key: WAHQCERRHFAQHG-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester is a sulfur-containing ester derivative of butanoic acid. Its structure features a 3-methoxyphenylthio group at the C4 position and a ketone group at C3, esterified with ethanol. This compound belongs to a class of 3-oxo esters, which are known for their roles in flavor chemistry, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQCERRHFAQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618369
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16768-98-2
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enolate-Mediated Thioether Formation

The core structure of the target compound—a β-keto ester with a 4-arylthio substituent—is most efficiently constructed via enolate alkylation or Michael addition . A representative route involves:

  • Generation of a β-keto ester enolate from ethyl acetoacetate using strong bases like lithium diisopropylamide (LDA) or alkali metal enolates.

  • Electrophilic trapping with 3-methoxyphenylthiol (or its disulfide) to install the thioether group.

In a scaled synthesis, ethyl 4-bromo-3-oxobutanoate reacts with 3-methoxythiophenol under argon at −78°C in dry acetone, catalyzed by N,N-diisopropylethylamine (DIPEA). This yields a 21:79 diastereomeric ratio (dr) of products, which are separable via silica gel chromatography (50% CH₂Cl₂ in hexanes). The reaction proceeds via an Sₙ2 mechanism , with the thiolate anion attacking the electrophilic γ-carbon of the β-keto ester.

Halogenation-Decarboxylation Approach

An alternative method from patent literature involves:

  • Halogenation of a 4-amino-3-oxo-butanoic acid ester intermediate using N-bromosuccinimide (NBS) or CuBr₂.

  • Hydrolysis and decarboxylation to yield the 3-oxo-thioether scaffold.

For example, treating N-benzyloxycarbonyl-L-phenylalanine methyl ester with a bromoacetate enolate at −50°C generates a 4-amino-3-oxo-2-bromobutanoate derivative. Subsequent hydrolysis under acidic conditions and decarboxylation affords the target β-keto ester. This route emphasizes the importance of low-temperature kinetics (−40°C to −75°C) to suppress side reactions like overhalogenation or epimerization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvents : Polar aprotic solvents (e.g., THF, acetone) enhance enolate stability, while hydrocarbons (hexanes) improve selectivity for monoalkylation.

  • Temperature : Reactions conducted below −30°C favor kinetic control, minimizing ester hydrolysis or thiol oxidation. For instance, thiophenol additions at −78°C achieve 62% yield of the desired diastereomer.

Catalytic Systems

  • Bases : DIPEA and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective for generating thiolate nucleophiles without inducing racemization.

  • Enolate precursors : Alkali metal enolates (e.g., Li⁺, Na⁺) provide higher reactivity compared to silyl enol ethers, albeit with stricter moisture control requirements.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash column chromatography using gradients of CH₂Cl₂/hexanes (50–100%) or ethyl acetate/hexanes (4:1). The target compound typically elutes at Rₓ = 0.3–0.4 on TLC (silica GF₂₅₄, UV visualization).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 1H, ArH), 6.85–6.78 (m, 3H, ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.9 Hz, 2H, SCH₂), 2.82 (t, J = 6.9 Hz, 2H, COCH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (neat): ν = 1745 cm⁻¹ (C=O, ester), 1710 cm⁻¹ (C=O, ketone), 1240 cm⁻¹ (C–S).

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale reaction (1.14 g substrate) using 4-fluorobenzenethiol and i-Pr₂NEt in acetone (20 mL) achieved 60% yield after chromatography. Key challenges include:

  • Exothermic reactions : Controlled addition of thiols at −78°C prevents thermal degradation.

  • Cost efficiency : Recycling solvents (e.g., acetone, THF) reduces production costs by ~30%.

Comparative Analysis of Methodologies

MethodYield (%)Diastereoselectivity (dr)Purification DifficultyScalability
Enolate alkylation62–8221:79ModerateHigh
Halogenation-decarb.48–76N/AHighModerate

The enolate route offers superior yields and scalability but requires cryogenic conditions. The halogenation-decarboxylation approach, while operationally simpler, suffers from lower yields due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Butanoic acid derivatives have been studied for their potential pharmacological activities. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development. Research indicates that compounds similar to butanoic acid esters can exhibit anti-inflammatory, analgesic, and antipyretic properties.

  • Case Study: Anti-inflammatory Properties
    A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of butanoic acid derivatives. The results demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Agricultural Science

Pesticide Development

The esterification of butanoic acid with aromatic compounds has led to the synthesis of novel pesticides. These compounds can enhance the efficacy of existing pesticides by improving their solubility and stability.

  • Case Study: Insecticidal Activity
    Research conducted by agricultural scientists showed that butanoic acid derivatives exhibited significant insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations when treated with formulations containing these esters .

Materials Science

Polymer Synthesis

Butanoic acid esters are utilized in the synthesis of polymers and copolymers. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Case Study: Polymer Blends
    A study explored the use of butanoic acid esters in creating polymer blends for packaging applications. The findings revealed that these blends exhibited improved barrier properties against moisture and gases, making them suitable for food packaging .

Chemical Synthesis

Intermediate in Organic Synthesis

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester serves as an intermediate in various organic synthesis reactions. Its reactivity allows it to participate in condensation reactions, leading to the formation of more complex molecules.

Summary Table of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryDrug development for anti-inflammatory agentsInhibition of pro-inflammatory cytokines
Agricultural ScienceDevelopment of novel pesticidesSignificant reduction in pest populations
Materials ScienceSynthesis of polymer blendsImproved barrier properties for food packaging
Chemical SynthesisIntermediate in organic synthesisFormation of complex organic molecules

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogous esters:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester C₁₃H₁₆O₃S 264.33 g/mol 3-Methoxyphenylthio (C4), ketone (C3) Thioether, ketone, ester
Ethyl 4,4,4-trifluoro-3-oxobutanoate C₆H₇F₃O₃ 184.11 g/mol Trifluoromethyl (C4), ketone (C3) Fluorinated alkyl, ketone, ester
Ethyl 2-(ethoxymethylene)-3-oxobutanoate C₉H₁₂O₄ 184.19 g/mol Ethoxymethylene (C2), ketone (C3) Enol ether, ketone, ester
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₂O₂ 128.17 g/mol Methyl (C2) Branched alkyl, ester
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 g/mol None (linear chain) Linear alkyl, ester

Key Observations :

  • Fluorinated analogs (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) exhibit higher molecular polarity and stability due to fluorine’s electronegativity .
  • Enol ether analogs (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) may undergo keto-enol tautomerism, influencing reactivity in synthetic pathways .

Flavor and Aroma Contributions

Comparative studies on esters with similar backbones reveal:

  • Butanoic acid, ethyl ester (linear chain) is a key aroma compound in kiwifruit and pear syrups, contributing fruity notes with OAV (Odor Activity Value) up to 1353.08 in fermented products like Douchi .
  • Butanoic acid, 2-methyl-, ethyl ester (branched chain) imparts stronger fruity/sweet aromas due to steric effects on olfactory receptor binding .
  • The target compound’s 3-methoxyphenylthio group may introduce sulfurous or phenolic undertones, as seen in thioether-containing flavorants like 3-mercaptohexyl acetate .

Research Findings and Limitations

  • Sensory Impact : Ethyl esters with sulfur or methoxy groups (e.g., 3-mercaptohexyl acetate) enhance "vanilla" and "floral" descriptors in flavor matrices, suggesting analogous roles for the target compound .
  • Synthesis Challenges : The thioether linkage in the target compound may require specialized catalysts (e.g., palladium-mediated cross-coupling) compared to oxygen-based esters .
  • Data Gaps: Direct toxicological or metabolic studies on the target compound are absent; safety assessments must rely on structurally related thioethers (e.g., ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate) .

Biological Activity

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester, also known by its CAS number 16768-98-2, is an organic compound classified as a sulfanyl ester. This compound features a methoxyphenyl group attached to a sulfanyl group, which is further connected to an oxobutanoate ester. Its unique chemical structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's molecular formula is C13H14O3SC_{13}H_{14}O_3S, and it has a molecular weight of 250.32 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 3-methoxybenzenethiol in the presence of sodium ethoxide under reflux conditions, leading to the formation of the desired product.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Thiol-Containing Enzymes : The sulfanyl group may inhibit enzymes that contain thiol groups, affecting various metabolic pathways.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active acid form that can interact with biological targets.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form alcohols, which may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, thiazole derivatives have shown promising results against various bacterial strains, suggesting that butanoic acid derivatives might exhibit comparable effects due to structural similarities. In vitro studies are necessary to evaluate its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of similar sulfanyl esters has been documented in various studies. For instance, compounds containing methoxy groups have been associated with enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy can influence the compound's interaction with cellular targets involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on phenylthiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for butanoic acid derivatives .
Cytotoxicity Research on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that butanoic acid derivatives could exhibit similar potency .
Mechanistic Insights Studies indicated that sulfanyl compounds could disrupt thiol-dependent processes in cells, leading to apoptosis in cancer cells .

Comparative Analysis

When comparing this compound with similar compounds, it stands out due to its unique methoxy substituent which may enhance its reactivity and biological interactions.

CompoundStructureBiological Activity
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoateStructureModerate antibacterial activity
Ethyl 4-[(3-methylphenyl)sulfanyl]-3-oxobutanoateStructureHigh cytotoxicity against cancer cells
This compoundStructurePotential antimicrobial and anticancer properties

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis likely involves a Claisen condensation between ethyl acetoacetate and a 3-methoxyphenylthiol derivative. Key intermediates include the thioether precursor (e.g., 3-methoxyphenyl disulfide) and the β-ketoester intermediate. Reaction optimization may require catalysts like BF₃·Et₂O or bases such as NaH to facilitate nucleophilic substitution at the β-carbon . Evidence from analogous compounds (e.g., ethyl 4-chloroacetoacetate) suggests that protecting the oxo group during thiolation improves yield .

Q. How can spectroscopic techniques confirm the compound’s structure?

  • NMR : The ¹H NMR spectrum should show a singlet for the methylene group adjacent to the ketone (δ ~3.5 ppm), a triplet for the ethyl ester (δ ~1.2–1.4 ppm), and aromatic protons from the 3-methoxyphenyl group (δ ~6.7–7.4 ppm).
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-keto group).
  • Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular formula C₁₄H₁₆O₄S (calculated using NIST data for similar β-keto esters) .

Q. What are the key physicochemical properties (e.g., solubility, stability) under standard lab conditions?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester and ketone groups. Poor water solubility is expected.
  • Stability : The β-keto ester moiety is prone to keto-enol tautomerism, which may complicate storage. Stabilization at low temperatures (4°C) under inert atmosphere is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether group in nucleophilic substitution reactions?

The 3-methoxyphenylthio group acts as a leaving group in SN2 reactions due to the electron-donating methoxy substituent, which stabilizes the transition state. Computational studies on similar thioethers (e.g., in ) reveal that the sulfur atom’s polarizability enhances nucleophilic attack at the β-carbon . Experimental validation could involve kinetic isotope effects or Hammett plots to assess substituent influence.

Q. How does the 3-methoxyphenylthio moiety affect the compound’s stability under oxidative or photolytic conditions?

Thioethers are susceptible to oxidation (e.g., forming sulfoxides or sulfones) under strong oxidizing agents like H₂O₂. Photodegradation studies on analogous compounds () suggest that the methoxy group may reduce photoinstability by quenching reactive oxygen species. Accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring is advised to quantify degradation products .

Q. What role could this compound play in medicinal chemistry, particularly as a precursor for non-steroidal antagonists?

Structurally similar β-keto thioethers are intermediates in synthesizing mineralocorticoid receptor antagonists (e.g., finerenone impurities in ). The 3-methoxyphenyl group could enhance binding affinity to hydrophobic pockets in target proteins. Biological screening via SPR (surface plasmon resonance) or cell-based assays (e.g., reporter gene assays) would validate its activity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Conflicting NMR or IR data may arise from tautomeric equilibria or solvent effects. For example, enol content in β-keto esters varies with solvent polarity. To address this:

  • Compare data in deuterated DMSO vs. CDCl₃ to assess tautomerization.
  • Use 2D NMR (COSY, HSQC) to unambiguously assign proton environments .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Ethyl acetoacetateβ-Keto ester precursor
3-Methoxyphenyl disulfideThiolation reagent

Q. Table 2: Stability Under Oxidative Conditions

ConditionDegradation ProductAnalytical Method
0.1 M H₂O₂, 25°C, 24hSulfoxide derivativeHPLC-UV (254 nm)
UV light (254 nm), 48hCleaved ester moietyLC-MS

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